Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-

MOCVD Thermogravimetric Analysis Precursor Volatility

Al(tmhd)₃ (CAS 14319-08-5) is the safer, process-optimized alternative to pyrophoric TMA and less volatile Al(acac)₃ for Al₂O₃ thin-film deposition. As an air-stable, non-pyrophoric solid, it eliminates costly safety infrastructure while enabling crystalline alumina films at lower temperatures—no post-deposition anneal required. Its ~10°C lower volatilization onset and reduced sublimation enthalpy deliver faster deposition rates, making it ideal for thermally sensitive substrates and high-throughput manufacturing. Choose Al(tmhd)₃ for superior film crystallinity, process safety, and cost efficiency in MOCVD/ALD workflows.

Molecular Formula C33H57AlO6
Molecular Weight 579.8 g/mol
CAS No. 14319-08-5
Cat. No. B077173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum,2,6,6-tetramethyl-3,5-heptanedionato)-
CAS14319-08-5
Molecular FormulaC33H57AlO6
Molecular Weight579.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Al]
InChIInChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;
InChIKeyUREKUAIOJZNUGZ-GECNZSFWSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum 2,6,6-Tetramethyl-3,5-Heptanedionate (CAS 14319-08-5): Core Properties and Precursor Class


Aluminum 2,6,6-tetramethyl-3,5-heptanedionate, commonly referred to as Al(tmhd)₃ or Al(thd)₃ (CAS 14319-08-5), is a solid, volatile metal-organic coordination complex with the formula Al(C₁₁H₁₉O₂)₃ [1]. This compound belongs to the β-diketonate family, distinguished by bulky tert-butyl substituents on the ligand backbone. It serves as a precursor for the deposition of aluminum oxide (Al₂O₃) thin films via techniques like metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) [2]. Its key attributes include a melting point in the range of 255-267 °C and sufficient volatility for vapor-phase transport at moderate temperatures, making it a candidate for applications requiring high-purity aluminum-containing films [3].

Why Generic Substitution of Al(tmhd)₃ (CAS 14319-08-5) with Other Aluminum Precursors Fails


The selection of an aluminum precursor for vapor deposition is not a trivial substitution. Critical process parameters, including deposition temperature, film purity, and safety protocols, are exquisitely sensitive to the precursor's specific physicochemical properties [1]. Unlike the highly reactive and pyrophoric alkyl aluminum compounds (e.g., trimethylaluminum, TMA), Al(tmhd)₃ is an air-stable solid, which significantly simplifies its handling, storage, and integration into industrial workflows [2]. Moreover, its thermal decomposition pathway and vapor pressure characteristics differ markedly from other β-diketonates like Al(acac)₃, leading to measurable differences in deposition windows and film crystallinity [3]. Therefore, assuming functional equivalence without direct comparative data can result in suboptimal film quality, process instability, or increased safety risks, underscoring the need for a quantitative, evidence-based selection guide.

Quantitative Evidence for Differentiation: Al(tmhd)₃ (CAS 14319-08-5) vs. Key Comparators


Comparative Thermal Stability and Volatilization Onset: Al(tmhd)₃ vs. Al(acac)₃

In a direct comparative thermogravimetric analysis (TGA), Al(tmhd)₃ exhibits an earlier onset of weight loss compared to its unsubstituted analog, Al(acac)₃ [1]. This indicates a lower temperature requirement for vapor transport, which is a critical factor for deposition processes on temperature-sensitive substrates or for achieving higher precursor flux at a given temperature.

MOCVD Thermogravimetric Analysis Precursor Volatility

Vapor Pressure and Volatility Comparison: M(tmhd)₃ vs. M(acac)₃ Complexes

The enhanced volatility of tmhd-based complexes relative to acac-based complexes is quantitatively reflected in their sublimation enthalpies (ΔH_sub). A systematic study of substituent effects established that for a series of trivalent metals, the ΔH_sub for M(tmhd)₃ derivatives is consistently 93-99% of the value for the corresponding M(acac)₃ derivative [1]. This trend, indicative of weaker intermolecular forces and thus higher volatility, is applicable to the aluminum complexes and confirms Al(tmhd)₃'s superior vapor transport characteristics.

CVD Vapor Pressure Sublimation Enthalpy

Safety and Handling Advantage: Non-Pyrophoric Nature vs. Trimethylaluminum (TMA)

A critical differentiator for Al(tmhd)₃ in industrial settings is its non-pyrophoric nature, a stark contrast to the industry-standard precursor trimethylaluminum (TMA). TMA is a pyrophoric liquid that ignites spontaneously in air, requiring specialized, costly equipment and rigorous safety protocols for storage and delivery [1]. Al(tmhd)₃ is an air-stable solid, eliminating these significant hazards and simplifying its use in research and manufacturing environments.

ALD Safety Precursor Handling

Film Crystallinity Outcome at Low Temperature: Al(tmhd)₃ vs. Al(acac)₃

Comparative MOCVD experiments demonstrate a distinct difference in the crystallinity of Al₂O₃ films deposited from Al(tmhd)₃ and Al(acac)₃. Films grown using Al(tmhd)₃ as the precursor are reported to be crystalline even at low deposition temperatures, while those grown from Al(acac)₃ under comparable conditions are amorphous [1]. This difference in film microstructure is crucial for applications requiring specific dielectric, mechanical, or optical properties.

MOCVD Thin Films Crystallinity

Long-Term Thermal Stability and Suitability for CVD

A study on the long-term thermal stability of various M(tmhd)ₙ compounds found that Al(tmhd)₃ remains stable under CVD-relevant conditions, specifically at temperatures between 341 and 412 K (68-139 °C) [1]. This stability is essential for maintaining consistent precursor delivery and preventing premature decomposition, which can lead to particle generation, clogged delivery lines, and non-uniform film growth. The study confirms its suitability as a CVD precursor.

CVD Thermal Stability Precursor Lifetime

Best Research and Industrial Application Scenarios for Al(tmhd)₃ (CAS 14319-08-5)


MOCVD of Crystalline Al₂O₃ Films at Low Temperatures

Leveraging the direct comparative evidence that Al(tmhd)₃ yields crystalline Al₂O₃ films at low temperatures where Al(acac)₃ produces amorphous films [1]. This scenario is ideal for applications requiring a specific crystal phase of alumina directly from the deposition process, such as in wear-resistant coatings on cemented carbide cutting tools, where crystalline Al₂O₃ phases (e.g., alpha or kappa) are known to provide superior hardness and thermal stability. Using Al(tmhd)₃ can eliminate the need for a high-temperature post-deposition anneal, simplifying the manufacturing workflow and reducing thermal budget on the substrate.

Vapor Deposition on Temperature-Sensitive Substrates

This scenario is justified by the quantitative TGA data showing that Al(tmhd)₃ has a ~10 °C lower onset of weight loss compared to Al(acac)₃ [1]. This property is critical when depositing Al₂O₃ layers on substrates with limited thermal stability, such as certain polymers, flexible electronics, or pre-processed semiconductor devices with shallow junctions. The lower volatilization temperature of Al(tmhd)₃ enables the use of lower substrate temperatures, helping to prevent damage or degradation to the underlying materials during the film growth process.

CVD/ALD Process Development in Facilities with Limited Safety Infrastructure

The key differentiator here is the supporting evidence of Al(tmhd)₃'s non-pyrophoric, air-stable solid nature, which is a stark contrast to the widely used, pyrophoric liquid trimethylaluminum (TMA) [1]. This scenario applies to research laboratories, pilot lines, and small-to-medium enterprises (SMEs) that may lack the extensive and costly safety infrastructure (e.g., specialized gas cabinets, purged delivery systems, rigorous exhaust scrubbing) required for handling TMA. Al(tmhd)₃ allows these facilities to safely conduct advanced ALD and CVD research and small-scale production of Al₂O₃ films without the prohibitive overhead associated with pyrophoric precursors.

Processes Requiring High Precursor Flux and Efficiency

Supported by the class-level inference that M(tmhd)₃ complexes possess a sublimation enthalpy 1-7% lower than their M(acac)₃ counterparts [1], this scenario is for CVD applications where maximizing precursor delivery rate is paramount. A lower ΔH_sub implies a higher vapor pressure at a given temperature, enabling more efficient precursor transport from the bubbler or sublimator to the deposition chamber. This can lead to higher deposition rates or the ability to achieve the same growth rate with a lower source temperature, improving process efficiency and potentially reducing precursor waste.

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